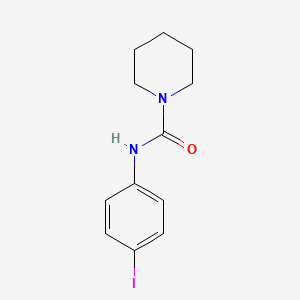![molecular formula C19H20N2O3S2 B2992070 N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-62-5](/img/structure/B2992070.png)
N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a nitrogen-based six-membered fused heterocyclic compound . It has gained considerable importance due to its high pharmaceutical efficacy and broad range of biological activities such as anti-cancer, anti-malarial, anti-microbial, and anti-asthmatic .
Synthesis Analysis
Quinoline scaffolds have been synthesized using various methods. One common method is the transition-metal catalyzed synthetic methodologies for the synthesis of polysubstituted quinoline derivatives . Another method involves the condensation of three components via one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation .Molecular Structure Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For example, in the presence of electrophilic reagents, certain quinoline derivatives undergo intramolecular electrophilic cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary greatly depending on their specific structure. Quinoline itself is a nitrogen-based heterocyclic aromatic compound .科学的研究の応用
Antimalarial and Antiviral Properties
Sulfonamides, including derivatives similar to the specified compound, have been investigated for their antimalarial properties. A study conducted by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, demonstrating significant in vitro antimalarial activity with IC50 values of less than 30µM. These compounds were also characterized for their ADMET properties, indicating a potential application in treating malaria. Additionally, molecular docking studies suggested that these sulfonamides could bind effectively to key proteins involved in the life cycle of malaria parasites and SARS-CoV-2, indicating a potential broader antiviral application (Fahim & Ismael, 2021).
Synthetic Methodologies and Chemical Transformations
Research on quinoline and naphthyridine sulfonamide or phosphonic acid derivatives by Yanagisawa, Nakao, and Ando (1973) highlights the synthetic versatility of sulfonamides. Although the study focused on antimicrobial activity, the methodologies developed provide a foundation for synthesizing a wide range of sulfonamide derivatives, including those with potential applications in medicinal chemistry and drug design (Yanagisawa, Nakao, & Ando, 1973).
Biological Active Sulfonamide-based Hybrid Compounds
The exploration of sulfonamide hybrids for various pharmacological activities, as reviewed by Ghomashi et al. (2022), showcases the breadth of potential applications for sulfonamide derivatives. These compounds have been found to possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. This review underscores the adaptability and efficacy of sulfonamide derivatives in addressing a range of health conditions, highlighting their significance in pharmaceutical research and development (Ghomashi et al., 2022).
Antibacterial and Antifungal Properties
Alavi et al. (2017) investigated quinoxaline sulfonamides for their antibacterial activities, demonstrating the potential of these compounds to combat bacterial infections. This research indicates that modifications to the quinoxaline sulfonamide structure can lead to compounds with significant antibacterial properties, which could be further explored for clinical applications (Alavi et al., 2017).
将来の方向性
The future directions in the field of quinoline research involve the development of new synthetic methods and the discovery of new biological activities . The desire for new versatile and efficient routes for the synthesis of quinoline scaffolds remains an active and growing area of interest both in academia and industry .
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-25-17-7-3-2-6-16(17)20-26(23,24)15-11-13-5-4-10-21-18(22)9-8-14(12-15)19(13)21/h2-3,6-7,11-12,20H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJDOCTIJEQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)
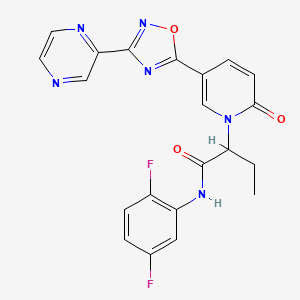
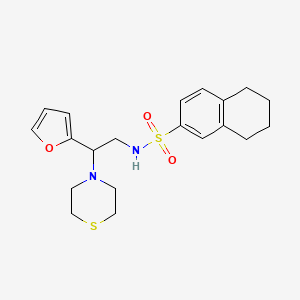
![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)
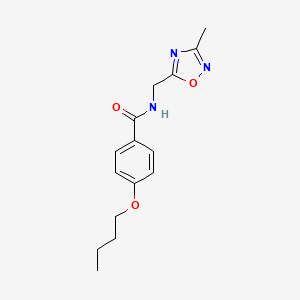
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)
![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)
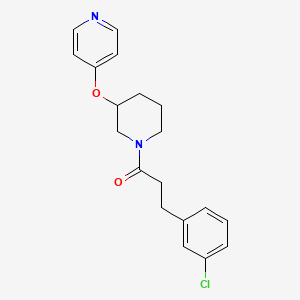
![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)

